2,3-Diamino-4-picoline dihydrochloride

Nitric oxide synthase inhibition iNOS anti-inflammatory research

2,3-Diamino-4-picoline dihydrochloride (CAS 154357-35-4) is the dihydrochloride salt of 4-methylpyridine-2,3-diamine, a heterocyclic diaminopicoline building block with the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.07 g/mol. The parent free base (CAS 53929-59-2) bears vicinal amino groups at the pyridine 2- and 3-positions plus a methyl substituent at the 4-position, a regiochemical arrangement that distinguishes it from other diaminopicoline isomers and the unsubstituted 2,3-diaminopyridine scaffold.

Molecular Formula C6H11Cl2N3
Molecular Weight 196.07 g/mol
CAS No. 154357-35-4
Cat. No. B6298398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-4-picoline dihydrochloride
CAS154357-35-4
Molecular FormulaC6H11Cl2N3
Molecular Weight196.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)N)N.Cl.Cl
InChIInChI=1S/C6H9N3.2ClH/c1-4-2-3-9-6(8)5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H
InChIKeyDPIMCTBYJGCAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diamino-4-picoline Dihydrochloride (CAS 154357-35-4): Procurement-Relevant Identity and Core Characteristics


2,3-Diamino-4-picoline dihydrochloride (CAS 154357-35-4) is the dihydrochloride salt of 4-methylpyridine-2,3-diamine, a heterocyclic diaminopicoline building block with the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.07 g/mol . The parent free base (CAS 53929-59-2) bears vicinal amino groups at the pyridine 2- and 3-positions plus a methyl substituent at the 4-position, a regiochemical arrangement that distinguishes it from other diaminopicoline isomers and the unsubstituted 2,3-diaminopyridine scaffold [1]. Its primary role is as a synthetic intermediate for constructing fused heterocycles and functionalised aminopyridines in medicinal chemistry and agrochemical research programmes [2].

Why 2,3-Diamino-4-picoline Dihydrochloride Cannot Be Replaced by Generic Diaminopyridine or Picoline Isomer Alternatives


The vicinal 2,3-diamino-4-picoline scaffold cannot be freely interchanged with simpler 2,3-diaminopyridine, with regioisomers such as 2,5-diamino-4-picoline, or with the non-salt free base because these alternatives exhibit divergent pharmacophoric constraints, aqueous solubility behaviour, and enzyme-inhibition fingerprints. The 4-methyl group occupies a critical position adjacent to the vicinal diamino motif and influences both the electronic character of the pyridine ring and the geometry of metal-chelate or hydrogen-bond networks that are essential for target engagement in nitric oxide synthase (NOS) programmes [1]. Furthermore, the dihydrochloride salt form delivers a solubility and handling profile that is markedly different from the free base, which is only sparingly soluble (~33 g/L) in water . Substitution with a different diamino-picoline isomer or a non-methylated analogue therefore risks altering reaction kinetics in downstream synthetic steps and invalidating pre-optimised biological assay data [2].

Product-Specific Quantitative Evidence Guide for 2,3-Diamino-4-picoline Dihydrochloride vs. Closest Analogs


iNOS Inhibitory Potency: 2,3-Diamino-4-picoline vs. Reference iNOS Inhibitors BYK191023 and 1400W

In head-to-head data curated by ChEMBL and hosted in BindingDB, the free base 4-methylpyridine-2,3-diamine (the parent of the target dihydrochloride salt) inhibits human inducible nitric oxide synthase (iNOS) with an IC₅₀ of 59 nM [1]. In the same assay panel, endothelial NOS (eNOS) is inhibited with an IC₅₀ of 81 nM, yielding an eNOS/iNOS selectivity ratio of approximately 1.4 [1]. Recent literature benchmarking of iNOS inhibitors reports that the reference compounds BYK191023 and 1400W exhibit iNOS IC₅₀ values of 82 nM and 81 nM, respectively [2], placing 4-methylpyridine-2,3-diamine among the low-nanomolar iNOS chemotypes. In contrast, the 2,3-diaminopyridine scaffold lacking the 4-methyl group has been documented largely as a fragment-linking building block with substantially weaker intrinsic NOS potency, with derivative elaboration required to achieve nanomolar activity .

Nitric oxide synthase inhibition iNOS anti-inflammatory research

Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base Form

The free base 2,3-diamino-4-picoline exhibits limited aqueous solubility, with one authoritative source reporting approximately 33 g/L (sparingly soluble) at ambient temperature . By contrast, the dihydrochloride salt (CAS 154357-35-4) is described as 'freely soluble in water' [1]. This represents a solubility enhancement of at least 3–10 fold, consistent with the well-established solubilising effect of hydrochloride salt formation on weakly basic aminopyridines. The free base form of the closest regioisomer, 2,5-diamino-4-picoline, does not have a published aqueous solubility figure but shares an identical molecular formula and comparable polarity, implying similarly limited water solubility relative to its salt counterpart .

Aqueous solubility salt formulation handling and formulation

Lipophilicity (XLogP3) Differentiation: 4-Methyl-2,3-diaminopyridine vs. Unsubstituted 2,3-Diaminopyridine

PubChem computed properties assign 4-methylpyridine-2,3-diamine an XLogP3 value of 0.2 [1]. The unsubstituted 2,3-diaminopyridine (CAS 452-58-4) has a computed XLogP3 of approximately -0.5 to -0.3 (variably reported depending on the algorithm) [2]. This ~0.5–0.7 log unit increase in lipophilicity introduced by the 4-methyl group is quantitatively modest but mechanistically significant: it enhances passive membrane permeability potential while maintaining acceptable aqueous solubility, positioning the compound closer to the CNS-accessible chemical space (optimal XLogP3 ~0–3). The dihydrochloride salt form further improves aqueous solvation without altering the intrinsic lipophilicity of the parent scaffold .

Lipophilicity XLogP3 drug-likeness medicinal chemistry design

Target Engagement Profile Differentiates 2,3-Diamino-4-picoline from Other Diaminopicoline Regioisomers

The Pharos ligand database (NIH) lists 4-methylpyridine-2,3-diamine as an active ligand for both inducible NOS (NOS2) and endothelial NOS (NOS3), with activity values curated from ChEMBL [1]. The AladdinSci product database independently confirms NOS2 and NOS3 as the primary annotated targets for this scaffold . In contrast, the positional isomer 2,5-diamino-4-picoline (CAS 6909-93-9) is marketed almost exclusively as a generic organic synthesis intermediate, with no annotated NOS target engagement data in public databases [2]. The 2,3-vicinal diamino arrangement, combined with the 4-methyl substituent, creates a hydrogen-bond donor/acceptor motif that is directly compatible with the NOS active-site architecture, whereas the 2,5-regioisomer positions the amino groups in a non-vicinal orientation that cannot recapitulate this binding mode.

Target engagement NOS isoform selectivity Pharos ligand profile

Positional Isomer Differentiation: 2,3-Diamino-4-picoline vs. 2,5-Diamino-4-picoline for Reaction Chemoselectivity

The vicinal (ortho) arrangement of amino groups in 2,3-diamino-4-picoline enables condensation with 1,2-dicarbonyl, 1,3-dicarbonyl, and α-ketoacid synthons to form fused imidazole-, pyrazine-, and diazepine-type heterocycles in a single synthetic step [1]. The 2,5-diamino isomer, by contrast, places amino groups in a non-vicinal (meta-like) relationship that precludes direct formation of five-membered fused rings and instead favours linear or cross-linked products . The published synthesis route for 2,5-diamino-4-picoline involves SnCl₂/HCl reduction of 2-amino-5-nitro-4-picoline and is directed toward entirely different derivative families (e.g., 5-acetylamino-2-amino-4-picoline) . No published synthetic methodology reports interchangeable use of the 2,3- and 2,5-isomers for any common fused heterocycle target.

Regiochemistry chemoselectivity heterocycle synthesis fused-ring formation

Best Research and Industrial Application Scenarios for 2,3-Diamino-4-picoline Dihydrochloride Based on Quantitative Evidence


iNOS-Focused Anti-Inflammatory Drug Discovery Requiring Pre-validated Low-Nanomolar Scaffolds

Programmes targeting inducible nitric oxide synthase for inflammatory, autoimmune, or psoriatic indications can deploy 2,3-diamino-4-picoline dihydrochloride as a structurally characterised, low-nanomolar iNOS inhibitor building block (IC₅₀ = 59 nM) [1]. The scaffold is equipotent to recognised iNOS reference compounds BYK191023 (IC₅₀ 82 nM) and 1400W (IC₅₀ 81 nM) [2], and its annotated dual iNOS/eNOS activity enables isoform-selectivity optimisation through directed derivatisation of the vicinal diamino motif. The water-soluble dihydrochloride salt facilitates direct use in biochemical and cell-based assays without DMSO concentration constraints.

Fused Heterocycle Library Synthesis Exploiting Vicinal Diamino Regiochemistry

The ortho-diamino arrangement is irreplaceable for one-step construction of imidazopyridine, pyridopyrazine, and related fused nitrogen heterocycles that serve as privileged scaffolds in kinase inhibitor and GPCR modulator programmes [1]. The 4-methyl group provides an additional vector for structure–activity relationship exploration without requiring late-stage C–H functionalisation. The non-vicinal 2,5-diamino isomer cannot deliver these fused ring systems and would necessitate a complete synthetic redesign [2]. Procurement of the dihydrochloride salt further ensures immediate solubility in aqueous reaction media for parallel or flow chemistry applications.

Fragment-Based Lead Discovery Requiring Balanced Solubility–Lipophilicity Profiles

With a computed XLogP3 of 0.2 and excellent aqueous solubility as the dihydrochloride salt, 2,3-diamino-4-picoline occupies a favourable fragment-like physicochemical space [1]. The 0.5–0.7 log unit lipophilicity increase over the non-methylated 2,3-diaminopyridine scaffold (XLogP3 ≈ -0.5) enhances the probability of target engagement in hydrophobic binding pockets while maintaining compliance with fragment-screening solubility requirements (>1 mM in aqueous buffer) [2]. This balanced profile makes it a cost-effective, multi-target starting point for fragment-merging and fragment-growing campaigns.

NOS Isoform Selectivity Profiling and Tool Compound Development

The quantitatively defined iNOS (IC₅₀ 59 nM) and eNOS (IC₅₀ 81 nM) inhibition values, coupled with Pharos-annotated NOS2/NOS3 target engagement, provide a data-rich starting point for developing isoform-selective NOS tool compounds or probe molecules [1]. The modest eNOS/iNOS selectivity ratio (~1.4) establishes a baseline for iterative medicinal chemistry optimisation aimed at widening the selectivity window through substitution at the 5- and 6-positions of the pyridine ring. The 2,5-isomer lacks any NOS annotation and offers no comparable entry point for NOS research [2].

Quote Request

Request a Quote for 2,3-Diamino-4-picoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.